N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzimidazole and benzo[d][1,2,3]triazin-3(4H)-one. Benzimidazoles are a class of compounds that have been widely studied for their diverse biological activities . Benzo[d][1,2,3]triazin-3(4H)-ones are less common, but some derivatives have been studied for their potential as anti-Alzheimer agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a benzo[d][1,2,3]triazin-3(4H)-one ring, and an ethyl linker connecting these two moieties. The presence of multiple nitrogen atoms in the rings could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the benzimidazole and triazine rings. These could potentially act as nucleophilic sites in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could confer basicity, while the conjugated ring system could influence its UV/Vis absorption properties .Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability. The compound exhibits a mixed-type inhibition mode, indicating that it interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE results in increased acetylcholine levels, which can enhance cholinergic transmission. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease . The compound also exhibits significant neuroprotective activity against H2O2-induced oxidative stress .
Biochemical Analysis
Biochemical Properties
The compound has been found to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in neurotransmission . The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site . This interaction is believed to be responsible for its inhibitory activity.
Cellular Effects
In cellular models, the compound has been observed to have significant neuroprotective activity against H2O2-induced oxidative stress . It has shown low activity against β-secretase, an enzyme involved in the production of β-amyloid peptides, a hallmark of Alzheimer’s disease .
Molecular Mechanism
The compound’s mechanism of action involves inhibition of AChE in a mixed-type inhibition mode . This means that the compound can bind to the enzyme whether or not the enzyme has already bound its substrate. The docking study confirmed this finding .
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c24-16(11-5-6-14-15(9-11)20-10-19-14)18-7-8-23-17(25)12-3-1-2-4-13(12)21-22-23/h1-6,9-10H,7-8H2,(H,18,24)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAPAHIMTMZKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.